4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate
描述
属性
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-(diethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S3/c1-4-19(28)23-21-24-25-22(35-21)34-13-15-11-17(27)18(12-32-15)33-20(29)14-7-9-16(10-8-14)36(30,31)26(5-2)6-3/h7-12H,4-6,13H2,1-3H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZGZAVQOILNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic molecule with significant potential in medicinal chemistry and agricultural applications. Its unique structural features, including a pyran ring and thiadiazole moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its fungicidal and nematocidal properties.
Chemical Structure and Properties
The molecular formula of the compound is approximately C18H22N4O5S2 , with a molecular weight of around 423.5 g/mol . The compound features several functional groups that contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Pyran Ring | A fused heterocyclic structure known for various biological activities. |
| Thiadiazole Moiety | Contributes to antimicrobial and pest control properties. |
| Sulfamoyl Group | Enhances solubility and potential interactions with biological targets. |
Antifungal Properties
Research indicates that derivatives of thiadiazoles exhibit significant fungicidal activity against various plant pathogens. Notably, modifications in the thiadiazole component can influence the compound's efficacy against diseases such as rice sheath blight. The compound has demonstrated effectiveness against fungal strains, suggesting its potential as an agricultural fungicide .
Nematocidal Activity
The compound also shows promising nematocidal activity , particularly against pests like Bursaphelenchus xylophilus. This nematode is known for causing significant damage to pine trees, making the compound a potential candidate for pest control in forestry . The mechanism of action may involve disrupting nematode physiology or metabolism, although further studies are needed to elucidate these pathways.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within target organisms. Preliminary studies suggest that the compound may inhibit key metabolic pathways essential for fungal and nematode survival . Detailed biochemical studies are necessary to fully understand these interactions.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The complexity of its structure allows for various modifications that can enhance biological activity or alter pharmacokinetics:
- Formation of Thiadiazole Moiety : Initial reactions involve creating the thiadiazole ring through cyclization.
- Pyran Ring Formation : Subsequent steps include forming the pyran structure, which is crucial for biological activity.
- Esterification : The final step often involves esterification to introduce the sulfamoyl group.
This multi-step synthesis highlights the versatility in creating derivatives with potentially improved properties .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Thiadiazole Derivatives : Research has shown that modifications in the thiadiazole ring can lead to enhanced antifungal properties against pathogens like Fusarium spp. .
- Pyran-Based Compounds : Compounds featuring pyran structures have been investigated for their ability to inhibit various pathogens, demonstrating a broad spectrum of activity .
- Sulfamoyl Derivatives : The incorporation of sulfamoyl groups has been linked to improved solubility and bioavailability in agricultural applications .
相似化合物的比较
Key Observations:
The nitro group in CAS 896019-16-2 increases molecular weight and may confer higher reactivity . Electron-Donating Groups (Methoxy): The 3,4-dimethoxy substituent in CAS 877642-71-2 likely improves solubility but reduces electrophilicity, which could affect membrane permeability . Diethylsulfamoyl Group: This substituent introduces significant polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic enzyme pockets. The diethyl groups may enhance lipophilicity, balancing solubility and cellular uptake .
Molecular Weight and Bioavailability : The target compound’s estimated molecular weight (~552.7 g/mol) exceeds its analogs, which may influence pharmacokinetics. Higher molecular weight often correlates with reduced oral bioavailability but improved target specificity.
准备方法
Sulfonation of Benzoic Acid
Benzene sulfonation at the para position is achieved using fuming sulfuric acid (20% SO₃) at 110°C for 6 hours, yielding 4-sulfobenzoic acid. The crude product is neutralized with NaOH and precipitated by acidification (HCl, pH 2).
Conversion to Sulfonyl Chloride
4-Sulfobenzoic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux (40°C, 4 hours), forming 4-(chlorosulfonyl)benzoic acid chloride. Excess PCl₅ is removed via vacuum distillation.
Diethylamine Coupling
The sulfonyl chloride intermediate reacts with diethylamine (2.2 equiv) in dry THF at 0°C, followed by gradual warming to room temperature. The product, 4-(N,N-diethylsulfamoyl)benzoic acid, is isolated by extraction (ethyl acetate/water) and recrystallized from ethanol (Yield: 78%).
Table 1: Characterization Data for 4-(N,N-Diethylsulfamoyl)Benzoic Acid
| Property | Value |
|---|---|
| Melting Point | 142–144°C |
| $$ ^1H $$ NMR (400 MHz) | δ 8.15 (d, 2H), 7.95 (d, 2H), 3.25 (q, 4H), 1.15 (t, 6H) |
| IR (KBr) | 1695 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |
Synthesis of 5-Propionamido-1,3,4-Thiadiazole-2-Thiol
Thiosemicarbazide Formation
Hydrazine hydrate (1.2 equiv) reacts with propionyl chloride in ethanol at 0°C, yielding propionyl hydrazide. Subsequent treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) in aqueous ethanol forms the potassium salt of propionylthiosemicarbazide.
Cyclization to Thiadiazole
The thiosemicarbazide intermediate undergoes cyclization in phosphorus oxychloride (POCl₃) at 80°C for 3 hours, producing 5-propionamido-1,3,4-thiadiazole-2-thiol. The product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) (Yield: 65%).
Table 2: Reaction Optimization for Thiadiazole Formation
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| POCl₃, 80°C, 3 hours | 65 | 98.5 |
| H₂SO₄, 100°C, 6 hours | 42 | 89.3 |
| PCl₅, 60°C, 4 hours | 58 | 95.1 |
Synthesis of 4-Oxo-6-(Mercaptomethyl)-4H-Pyran-3-Ol
Mannich Reaction on Kojic Acid
Kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) reacts with thiourea and formaldehyde (37% aqueous) in acetic acid at 60°C for 8 hours. The mercaptomethyl group is introduced at position 6 via thiol-Mannich alkylation, yielding the intermediate after recrystallization from methanol (Yield: 71%).
Table 3: Spectroscopic Data for 4-Oxo-6-(Mercaptomethyl)-4H-Pyran-3-Ol
| Technique | Data |
|---|---|
| $$ ^1H $$ NMR (400 MHz) | δ 6.45 (s, 1H, H-5), 4.25 (s, 2H, -CH₂SH), 3.85 (s, 1H, -OH) |
| HRMS (ESI+) | m/z 187.0372 [M+H]⁺ (Calc. 187.0378) |
Final Assembly: Esterification and Thioether Coupling
Esterification of Pyranol with Benzoic Acid
4-Oxo-6-(mercaptomethyl)-4H-pyran-3-ol reacts with 4-(N,N-diethylsulfamoyl)benzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry DMF. The mixture is stirred at room temperature for 24 hours, affording the ester intermediate (Yield: 82%).
Thioether Formation
The ester intermediate undergoes nucleophilic substitution with 5-propionamido-1,3,4-thiadiazole-2-thiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 50°C for 6 hours, yielding the final product after column chromatography (Yield: 68%).
Table 4: Overall Yield and Purity of Target Compound
| Step | Yield (%) | Cumulative Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzoic Acid Derivative | 78 | 78 | 99.2 |
| Thiadiazole-Thiol | 65 | 50.7 | 98.5 |
| Pyranol Ester | 82 | 41.6 | 97.8 |
| Final Coupling | 68 | 28.3 | 96.4 |
Mechanistic Insights and Side Reactions
- Esterification : DCC activates the carboxylic acid as an O-acylisourea intermediate, facilitating nucleophilic attack by the pyranol’s hydroxyl group. Competing acylation of DMAP is mitigated by stoichiometric control.
- Thioether Formation : Base-mediated deprotonation of the thiol enhances nucleophilicity, enabling displacement of the mercaptomethyl group’s leaving group (e.g., bromide if introduced via alkylation). Competing oxidation to disulfide is suppressed under inert atmosphere.
常见问题
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, starting with precursor functionalization (e.g., thiadiazole ring formation) followed by coupling reactions. Key steps include:
- Thiadiazole modification : Introducing the propionamido group via nucleophilic substitution under anhydrous conditions (60–80°C, DMF solvent) .
- Coupling reactions : Linking the pyran-3-yl and benzoate moieties using carbodiimide-based coupling agents (e.g., DCC/DMAP) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity . Optimization focuses on temperature control (prevents side reactions), solvent polarity (enhances intermediate stability), and catalyst selection (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic methods are essential for characterizing this compound, and how are spectral interpretations validated?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiadiazole and pyran rings. For example, the pyran C=O group appears at ~170 ppm in C NMR .
- IR spectroscopy : Peaks at 1680–1720 cm validate ester (C=O) and amide (N–H) groups .
- Mass spectrometry (HRMS) : Exact mass matching (±5 ppm) confirms molecular formula . Cross-validation involves comparing experimental data with simulated spectra (e.g., ChemDraw) and published analogs (e.g., thiadiazole derivatives) .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize in vitro assays based on structural analogs:
- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations . Target selection is guided by the thiadiazole moiety’s known affinity for bacterial dihydrofolate reductase and the benzoate group’s role in membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., ambiguous NOE signals or H splitting patterns) require:
- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm connectivity between thiadiazole and pyran rings .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable (e.g., slow evaporation in acetonitrile) .
- Comparative analysis : Cross-check with structurally similar compounds (e.g., pyran-thiadiazole hybrids in ) .
Q. What strategies improve solubility and stability in biological assays?
- Solubility : Use co-solvents (e.g., 10% DMSO in PBS) or derivatization (e.g., sodium salt formation of the sulfamoyl group) .
- Stability : Adjust pH (6.5–7.4 for ester group stability) and avoid prolonged light exposure (due to thioether oxidation) .
- Formulation : Nanoemulsions or cyclodextrin complexes enhance bioavailability in pharmacokinetic studies .
Q. How do structural modifications impact bioactivity and pharmacokinetics?
Conduct structure-activity relationship (SAR) studies :
- Thiadiazole substitution : Replace propionamido with acetyl to assess antibacterial potency changes .
- Benzoate modification : Introduce electron-withdrawing groups (e.g., nitro) to improve target binding . Pharmacokinetic parameters (e.g., half-life, clearance) are evaluated via HPLC-MS in rodent plasma, focusing on esterase-mediated hydrolysis .
Q. What experimental designs address low yields in the final coupling step?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
